Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
The compound can be synthesized through various chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. It is often referenced in scientific literature for its role in drug development and as a building block for more complex molecules.
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is classified as a heterocyclic compound, specifically a pyrazolo-pyrimidine derivative. Heterocycles are compounds that contain at least one atom that is not carbon in the ring structure. This classification is significant as it influences the chemical properties and biological activity of the compound.
The synthesis of Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves several steps, including the formation of the pyrazolo-pyrimidine core and subsequent functionalization.
The synthesis may involve techniques such as column chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. For instance, one method reports an 88% yield using lithium hydroxide for hydrolysis followed by further transformations to achieve the desired compound .
The molecular structure of Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate features a pyrazole ring fused to a pyrimidine ring with an ethyl ester functional group at position 3. The presence of chlorine at position 7 and an ethyl group at position 5 contributes to its unique chemical properties.
Key molecular data includes:
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions typical of ester derivatives:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate primarily involves its interaction with specific biological targets such as enzymes or receptors.
Research indicates that modifications in the pyrazolo-pyrimidine structure can significantly affect biological activity, suggesting a structure-activity relationship that warrants further investigation .
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is typically presented as a solid at room temperature with characteristics such as:
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy and mass spectrometry are employed to confirm these properties.
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is primarily utilized in medicinal chemistry research aimed at developing new therapeutic agents. Its applications include:
The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a fused, rigid, planar N-heterocyclic system that combines pyrazole and pyrimidine rings into a privileged pharmacophore. This bicyclic framework offers exceptional versatility in drug discovery due to its capacity for multisite functionalization (positions 2, 3, 5, 6, and 7) and balanced physicochemical properties [4] [7]. The core’s planar geometry facilitates π-π stacking interactions with biological targets, while its hydrogen bond acceptors (N1, N4, and N6) enable specific binding to kinase ATP pockets and other enzymatic sites [7]. This adaptability is evidenced by FDA-approved PP-based drugs like Zanubrutinib (Bruton’s tyrosine kinase inhibitor) and Anagliptin (DPP-4 inhibitor), where the scaffold serves as a molecular "platform" for optimizing target engagement and pharmacokinetics [4] [9].
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₂ClN₃O₂ | [1] [2] |
Molecular Weight | 253.69 g/mol | [2] |
CAS Registry Number | 167371-91-7 | [2] [8] |
Hydrogen Bond Acceptors | 4 | Calculated [5] |
Hydrogen Bond Donors | 0 | Calculated [5] |
Topological Polar Surface Area | 56.5 Ų | [5] |
LogP (Consensus) | 2.1 | [5] |
Aqueous Solubility | 0.343–1.12 mg/mL | [5] |
The bioactivity of PP derivatives is exquisitely sensitive to substituent patterns, with the 7-chloro and 5-ethyl groups in Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate serving distinct roles in molecular recognition and metabolic stability.
7-Chloro Modification:The chlorine atom at position 7 functions as an electron-withdrawing group, enhancing electrophilic character and facilitating nucleophilic displacement reactions for further derivatization. This modification increases membrane permeability by elevating lipophilicity (LogP = 2.1) and sterically blocks oxidative metabolism at the C7 position [4] [9]. In kinase inhibition, the chloro group occupies a hydrophobic subpocket adjacent to the ATP-binding site, as observed in PP-based inhibitors targeting EGFR and B-Raf kinases [7]. Computational models confirm that the chlorine’s halogen bonding potential improves binding affinity by 1.5–2.5 kcal/mol in kinase complexes compared to unsubstituted analogs [5].
5-Ethyl Modification:The ethyl group at position 5 provides moderate hydrophobicity without excessive steric bulk, optimizing interactions with shallow hydrophobic enzyme cavities. This substituent enhances selectivity by excluding targets requiring larger lipophilic groups (e.g., neopentyl in CID 21035760) [3] [8]. Synthetic studies demonstrate that β-diketones or β-enaminones with alkyl chains (like ethyl acetoacetate) are key precursors for introducing C5-alkyl groups via cyclocondensation with 3-aminopyrazoles [4]. Microwave-assisted methods further optimize this regioselective incorporation, reducing reaction times from hours to minutes [4].
Table 2: Comparative Bioactive Contributions of Substituents in Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | C5 Substituent | C7 Substituent | Key Biological Role |
---|---|---|---|
Ethyl 7-chloro-5-ethyl-PP-3-carboxylate (167371-91-7) | Ethyl | Chloro | Kinase inhibition; Intermediate for antitumor agents |
Ethyl 5-chloro-PP-3-carboxylate (1224944-77-7) | H | Chloro | Lower kinase selectivity vs. 5-ethyl analog |
5-Ethyl-7-chloro-PP (167371-39-3) | Ethyl | Chloro | Angiotensin II receptor antagonism |
Ethyl 5-neopentyl-PP-3-carboxylate (CID 21035760) | Neopentyl | H | Reduced cellular uptake due to bulk |
The synergy between the 7-chloro and 5-ethyl groups enables rational drug design: The ethyl group fine-tunes hydrophobicity for cell penetration, while the chloro group serves as a synthetic handle for generating advanced intermediates. For example, nucleophilic displacement of C7-Cl with amines yields kinase inhibitors with IC₅₀ values <100 nM in breast cancer models [4] [7]. This strategic functionalization underscores why Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a preferred intermediate for antitumor agents like Zanubrutinib analogs [4] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8